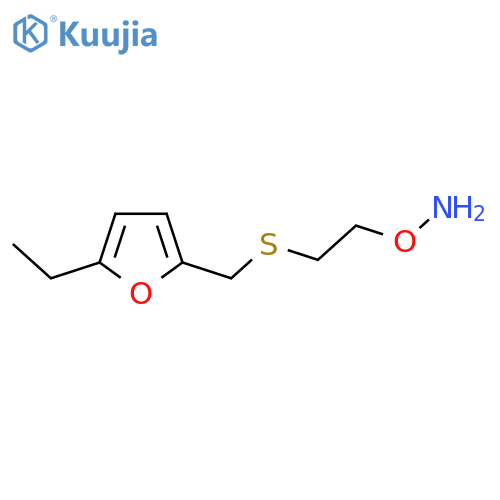

Cas no 2171845-29-5 (O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)

O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine

- 2171845-29-5

- EN300-1290275

- O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine

-

- インチ: 1S/C9H15NO2S/c1-2-8-3-4-9(12-8)7-13-6-5-11-10/h3-4H,2,5-7,10H2,1H3

- InChIKey: SWFZVFYZSBWNFE-UHFFFAOYSA-N

- ほほえんだ: S(CCON)CC1=CC=C(CC)O1

計算された属性

- せいみつぶんしりょう: 201.08234989g/mol

- どういたいしつりょう: 201.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 73.7Ų

O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290275-0.1g |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 0.1g |

$1320.0 | 2023-05-26 | ||

| Enamine | EN300-1290275-10000mg |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 10000mg |

$3929.0 | 2023-10-01 | ||

| Enamine | EN300-1290275-5000mg |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 5000mg |

$2650.0 | 2023-10-01 | ||

| Enamine | EN300-1290275-0.25g |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 0.25g |

$1381.0 | 2023-05-26 | ||

| Enamine | EN300-1290275-0.05g |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 0.05g |

$1261.0 | 2023-05-26 | ||

| Enamine | EN300-1290275-1.0g |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 1g |

$1500.0 | 2023-05-26 | ||

| Enamine | EN300-1290275-500mg |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 500mg |

$877.0 | 2023-10-01 | ||

| Enamine | EN300-1290275-50mg |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 50mg |

$768.0 | 2023-10-01 | ||

| Enamine | EN300-1290275-100mg |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 100mg |

$804.0 | 2023-10-01 | ||

| Enamine | EN300-1290275-250mg |

O-(2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethyl)hydroxylamine |

2171845-29-5 | 250mg |

$840.0 | 2023-10-01 |

O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine 関連文献

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamineに関する追加情報

O-(2-{(5-Ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine: A Comprehensive Overview

O-(2-{(5-Ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine, also known by its CAS number 2171845-29-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted furan moiety. The presence of the 5-ethylfuran group and the methylsulfanyl substituent introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of O-(2-{(5-Ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine typically involves a multi-step process, often starting with the preparation of the furan derivative. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and minimizing environmental impact. Researchers have explored the use of transition metal catalysts and microwave-assisted synthesis to optimize the reaction conditions, ensuring high yields and purity.

One of the most promising applications of this compound lies in its potential as a precursor in drug discovery. The hydroxylamine group is known to participate in various bioisosteric replacements, making it a valuable building block for designing bioactive molecules. Studies have shown that derivatives of this compound exhibit activity against certain enzymes and receptors, highlighting its potential in therapeutic development. For instance, recent research has focused on its role as an inhibitor of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

In addition to its pharmacological applications, O-(2-{(5-Ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine has also been investigated for its role in chemical synthesis. Its sulfur-containing group makes it a versatile intermediate for constructing sulfonamides and other sulfur-based compounds. The ease with which this compound can be functionalized further enhances its utility in organic synthesis, enabling the creation of complex molecular architectures.

The physical and chemical properties of this compound have been extensively studied to better understand its behavior under different conditions. For example, its solubility in various solvents has been determined, providing insights into its potential for use in pharmaceutical formulations. Additionally, spectroscopic techniques such as NMR and IR have been employed to confirm its structure and purity, ensuring that it meets the highest standards for research and industrial applications.

Recent studies have also explored the stability of O-(2-{(5-Ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine under different storage conditions. This information is crucial for ensuring the long-term viability of the compound in both laboratory settings and industrial-scale production. Researchers have found that proper storage conditions can significantly extend the shelf life of the compound, maintaining its integrity for future use.

In conclusion, O-(2-{(5-Ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine (CAS No: 2171845-29-5) is a multifaceted compound with a wide range of applications in organic chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic methods and application studies, positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of novel chemical entities.

2171845-29-5 (O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine) 関連製品

- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)

- 706819-84-3(1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid)

- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)

- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)

- 75825-49-9(2-(Diethylamino)-4-pyrimidinecarbonitrile)

- 1423308-47-7([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate)

- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)

- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)

- 2770517-97-8(1,1-Dimethyl-5-oxa-6lambda6-thia-7-azaspiro[2.5]octane-6,6-dione)

- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)